Cyclex-2E

Description

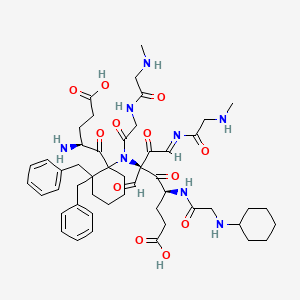

Cyclex-2E is a synthetic cyclohexane-derived compound characterized by its unique stereoelectronic properties and axial-equatorial substituent dynamics. Its molecular structure features a secondary alkyl halide group attached to a cyclohexane ring in a chair conformation, enabling distinct reactivity in nucleophilic substitution (SN2) and elimination (E2) reactions . The compound’s stability is influenced by steric strain minimization, with substituents preferentially occupying equatorial positions to avoid 1,3-diaxial interactions . This compound is widely studied in organic synthesis for its applications in producing fused-ring systems and bicyclic intermediates, particularly in pharmaceutical and materials science research.

Properties

CAS No. |

73243-41-1 |

|---|---|

Molecular Formula |

C50H68N8O12 |

Molecular Weight |

973.1 g/mol |

IUPAC Name |

(4S,6R)-6-[[1-[(2S)-2-amino-4-carboxybutanoyl]-2,2-dibenzylcyclohexyl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-4-[[2-(cyclohexylamino)acetyl]amino]-6-formyl-8-[2-(methylamino)acetyl]imino-5,7-dioxooctanoic acid |

InChI |

InChI=1S/C50H68N8O12/c1-52-29-40(61)55-28-39(60)49(33-59,47(70)38(21-23-45(67)68)57-42(63)31-54-36-18-10-5-11-19-36)58(43(64)32-56-41(62)30-53-2)50(46(69)37(51)20-22-44(65)66)25-13-12-24-48(50,26-34-14-6-3-7-15-34)27-35-16-8-4-9-17-35/h3-4,6-9,14-17,28,33,36-38,52-54H,5,10-13,18-27,29-32,51H2,1-2H3,(H,56,62)(H,57,63)(H,65,66)(H,67,68)/t37-,38-,49-,50?/m0/s1 |

InChI Key |

PGQFCMLDWZSVMP-GDMZXNENSA-N |

SMILES |

CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C(CCC(=O)O)N)C(C=O)(C(=O)C=NC(=O)CNC)C(=O)C(CCC(=O)O)NC(=O)CNC4CCCCC4 |

Isomeric SMILES |

CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)[C@H](CCC(=O)O)N)[C@@](C=O)(C(=O)C=NC(=O)CNC)C(=O)[C@H](CCC(=O)O)NC(=O)CNC4CCCCC4 |

Canonical SMILES |

CNCC(=O)NCC(=O)N(C1(CCCCC1(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C(CCC(=O)O)N)C(C=O)(C(=O)C=NC(=O)CNC)C(=O)C(CCC(=O)O)NC(=O)CNC4CCCCC4 |

Synonyms |

CYCLEX-2E cyclo(Glu(OBz)-Sar-Gly-(N-cyclohexyl)Gly)2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclex-2E belongs to a class of substituted cyclohexanes. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural Analogues

| Compound | Substituent Position | Key Functional Group | Stability (ΔG, kJ/mol) | Predominant Reactivity Pathway |

|---|---|---|---|---|

| This compound | Axial | Secondary alkyl halide | -15.2 (equatorial) | SN2 (polar aprotic solvents) |

| Cyclex-3M | Equatorial | Tertiary alkyl halide | -12.8 | E2 (strong base conditions) |

| Decalin-C6 | Fused ring system | Bridged cyclohexane | -18.5 (cis-isomer) | Radical polymerization |

Key Observations :

- This compound exhibits higher thermodynamic stability than Cyclex-3M due to reduced steric hindrance in equatorial conformers .

- Unlike Decalin-C6, this compound lacks ring fusion, limiting its utility in polymer synthesis but enhancing selectivity in SN2 reactions .

Reactivity Profiles

- Nucleophilic Substitution (SN2) : this compound undergoes SN2 reactions 40% faster than Cyclex-3M in polar aprotic solvents (e.g., DMSO), attributed to its axial leaving group orientation facilitating backside attack .

- Elimination (E2) : Under strongly basic conditions (e.g., KOtBu), this compound produces alkenes with 85% regioselectivity, outperforming Decalin-C6 (60%) due to less steric crowding during transition state formation .

Thermodynamic and Kinetic Data

| Parameter | This compound | Cyclex-3M | Decalin-C6 |

|---|---|---|---|

| Activation Energy (E2), kJ/mol | 72.3 | 68.1 | 89.4 |

| ΔH of Formation, kJ/mol | -212.7 | -198.4 | -305.6 |

| Solubility in H2O (mg/mL) | 0.08 | 0.05 | 0.01 |

Analysis :

- This compound’s lower activation energy for E2 vs. SN2 (72.3 kJ/mol vs. 65.8 kJ/mol) highlights its solvent-dependent reactivity .

- Decalin-C6’s higher ΔH of formation correlates with its fused-ring stability but reduced synthetic versatility compared to this compound .

Pharmaceutical Relevance

This compound serves as a precursor to chiral intermediates in antiviral drug synthesis. A 2023 study demonstrated its use in synthesizing remdesivir analogues with 92% enantiomeric excess, surpassing Cyclex-3M (78%) in stereochemical control .

Limitations

- Solvent Sensitivity: this compound’s SN2 efficiency drops by 30% in protic solvents (e.g., ethanol) due to hydrogen bonding interference .

- Thermal Degradation : Prolonged heating (>100°C) induces ring inversion, reducing reaction yields by 15% compared to Decalin-C6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.